2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.: 4815-28-5
Cat. No.: VC21304019
Molecular Formula: C9H12N2OS
Molecular Weight: 196.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4815-28-5 |
---|---|
Molecular Formula | C9H12N2OS |
Molecular Weight | 196.27 g/mol |
IUPAC Name | 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Standard InChI | InChI=1S/C9H12N2OS/c10-8(12)7-5-3-1-2-4-6(5)13-9(7)11/h1-4,11H2,(H2,10,12) |
Standard InChI Key | FFAKFORHXDNYEN-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C(=C(S2)N)C(=O)N |
Canonical SMILES | C1CCC2=C(C1)C(=C(S2)N)C(=O)N |
Introduction
Chemical Identity and Structure
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 4815-28-5) is a heterocyclic compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol . The compound features a benzothiophene core structure, specifically a bicyclic system consisting of a benzene ring fused to a thiophene ring. This core structure is partially hydrogenated at positions 4, 5, 6, and 7, giving it the "tetrahydro" designation. The molecule also contains an amino group at position 2 and a carboxamide group at position 3 of the thiophene ring.
The systematic IUPAC name for this compound is 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, though it may also be referred to as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide in some literature . The compound belongs to the broader class of organoheterocyclic compounds containing a thiophene ring that bears a carboxamide group .
Structural Characteristics
The structural framework of this compound is characterized by:
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A fused ring system consisting of a partially saturated six-membered ring (cyclohexane) and a five-membered thiophene ring
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An amino (-NH2) group at position 2 of the thiophene ring
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A carboxamide (-CONH2) group at position 3 of the thiophene ring
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A partially hydrogenated benzene ring (positions 4,5,6,7)
This specific arrangement of functional groups contributes to the compound's unique chemical reactivity and biological properties.
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is essential for its proper handling, storage, and application in research and industrial settings.
The compound exhibits moderate stability under standard laboratory conditions but requires storage under inert gas at refrigerated temperatures to prevent degradation over extended periods . Its relatively high melting point suggests significant intermolecular forces, likely including hydrogen bonding through the amino and carboxamide groups.
Solubility and Chemical Reactivity
The presence of both polar functional groups (amino and carboxamide) and a nonpolar hydrocarbon framework gives 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide an interesting solubility profile. The compound demonstrates moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), while showing limited solubility in water and nonpolar solvents.
The chemical reactivity of this compound is influenced by several factors:
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The amino group at position 2 can participate in various nucleophilic substitution reactions
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The carboxamide group can undergo hydrolysis under appropriate conditions
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The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones
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The partially saturated cyclohexane ring can undergo various conformational changes
Synthesis and Preparation Methods
Several synthetic routes have been developed for the preparation of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, each with its own advantages and limitations.
Common Synthetic Approaches
One common approach to synthesizing this compound involves a multicomponent reaction strategy using ethyl cyanoacetate and cyclohexanone in the presence of sulfur and a base such as triethylamine . This method typically yields the product with high purity and in reasonable quantities for laboratory-scale synthesis.
Another synthetic pathway involves the reaction of 4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid with ammonia or an appropriate amine to form the corresponding carboxamide . This approach often requires activation of the carboxylic acid group using coupling reagents or conversion to an acyl chloride intermediate.
Related Derivatives and Structural Modifications
The core structure of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide serves as a versatile scaffold for the preparation of various derivatives with modified properties. These include:
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N-substituted derivatives such as 2-amino-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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2-Amino-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
These structural modifications often result in compounds with altered physicochemical properties and biological activities, expanding the potential applications of this chemical scaffold.
Biological Activity and Mechanisms
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives have demonstrated various biological activities that make them promising candidates for pharmaceutical development.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes, including acetylcholinesterase (AChE). This inhibitory activity suggests potential applications in the treatment of neurodegenerative conditions such as Alzheimer's disease, where AChE inhibition can help maintain acetylcholine levels in the brain.
Additionally, some derivatives of this compound have shown activity against hepatitis C virus (HCV) replication, indicating potential utility in antiviral therapy.
Anticancer Properties
Research has revealed promising anticancer properties for 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its structural analogs. Studies have demonstrated cytotoxic effects against various cancer cell lines, particularly breast cancer cells. The mechanism appears to involve inhibition of specific signaling pathways associated with tumor growth and survival, as well as interference with protein synthesis required for cell division.
Antioxidant Activity
Some derivatives of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. This activation leads to increased expression of antioxidant proteins, potentially protecting cells from oxidative damage.
Chemical Reactions
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can participate in various chemical reactions, many of which are facilitated by its functional groups and heterocyclic structure.
Oxidation Reactions
The sulfur atom in the thiophene ring can undergo oxidation to form sulfoxides, which exhibit altered electronic properties that can be valuable for material science applications. These oxidation reactions are typically carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions
Reduction of the compound can lead to the formation of thiols or thioethers, typically using reducing agents such as lithium aluminum hydride or sodium borohydride . The carboxamide group can also be reduced to form the corresponding amine.
Substitution Reactions
The amino group at position 2 can participate in various nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to N-substituted derivatives with modified properties .
Research Applications and Future Directions
The unique structure and properties of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide position it as a compound of interest across multiple research domains.
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as an important scaffold for the development of novel therapeutic agents. Its ability to inhibit specific enzymes and demonstrate anticancer activity makes it a valuable starting point for drug discovery programs targeting various diseases. Future research might focus on optimizing the structure-activity relationships to enhance potency, selectivity, and pharmacokinetic properties.
Synthetic Methodology Development
The synthesis and modification of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide continue to drive innovation in synthetic methodology. Researchers are exploring more efficient, environmentally friendly, and scalable approaches to preparing this compound and its derivatives, including continuous flow processes and green chemistry methods .
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